molecular formula C17H15N3O6S B4945590 4-{2-[(2,4-dinitrophenyl)sulfanyl]benzoyl}morpholine

4-{2-[(2,4-dinitrophenyl)sulfanyl]benzoyl}morpholine

Cat. No.: B4945590
M. Wt: 389.4 g/mol
InChI Key: BIWZKNGBTFIPQG-UHFFFAOYSA-N
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Description

4-{2-[(2,4-dinitrophenyl)sulfanyl]benzoyl}morpholine is a complex organic compound characterized by the presence of a morpholine ring, a benzoyl group, and a dinitrophenyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(2,4-dinitrophenyl)sulfanyl]benzoyl}morpholine typically involves multiple steps. One common method starts with the reaction of 2,4-dinitrophenyl sulfide with benzoyl chloride under controlled conditions to form the intermediate compound. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and require precise temperature control to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(2,4-dinitrophenyl)sulfanyl]benzoyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl or dinitrophenyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can result in various substituted morpholine derivatives.

Scientific Research Applications

4-{2-[(2,4-dinitrophenyl)sulfanyl]benzoyl}morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{2-[(2,4-dinitrophenyl)sulfanyl]benzoyl}morpholine involves its interaction with specific molecular targets. The dinitrophenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[(2,4-dinitrophenyl)sulfanyl]benzoyl}morpholine is unique due to the combination of its morpholine ring and dinitrophenyl sulfanyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[2-(2,4-dinitrophenyl)sulfanylphenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6S/c21-17(18-7-9-26-10-8-18)13-3-1-2-4-15(13)27-16-6-5-12(19(22)23)11-14(16)20(24)25/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWZKNGBTFIPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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